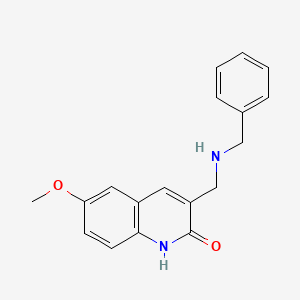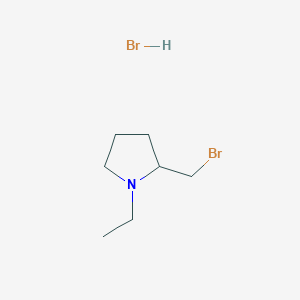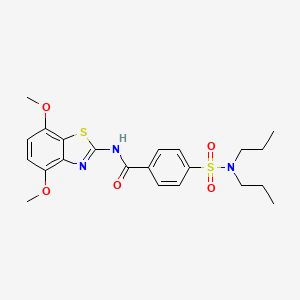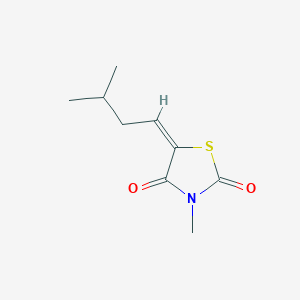
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione, also known as Meldrum's acid, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that has been synthesized and studied extensively due to its unique chemical properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones showcases the compound's versatility in forming biologically active molecules with antibacterial and antifungal activities. These derivatives, derived from a range of heterocyclic models, indicate the compound's potential in medicinal chemistry, particularly due to its antibacterial properties against pathogens like Staphylococcus aureus and Bacillus subtilis, and antifungal efficacy against Aspergillus niger and A. flavus. The structural diversity achieved in these syntheses suggests the compound's utility in developing new therapeutics with varied biological activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Antimicrobial and Antifungal Properties
Further studies demonstrate the compound's application in creating derivatives with significant antimicrobial and antifungal properties. The synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their evaluation against various bacterial and fungal strains highlight the potential of such derivatives in addressing infectious diseases. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, providing a basis for developing new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Cancer Inhibitory Activity
The compound has also been explored for its cancer inhibitory properties. Synthesis and evaluation of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives against various cancer cell lines demonstrated promising anticancer activity. These derivatives, particularly those with benzyl at the 1-position of indole, showed similar activity to 5-Fluorouracil over test cancer cells, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).
Corrosion Inhibition
The compound's application extends beyond biomedical uses into materials science, particularly in corrosion inhibition. Thiazolidinedione derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic solutions. The inhibition efficiency of these inhibitors increases with concentration, showing their potential in industrial applications to protect metals against corrosion (Yadav, Behera, Kumar, & Yadav, 2015).
Propiedades
IUPAC Name |
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h5-6H,4H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYXQOWUMGZIT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/1\C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

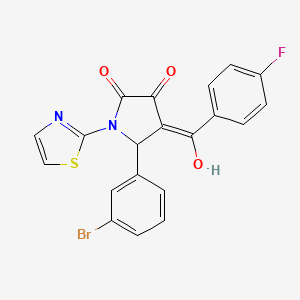
![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
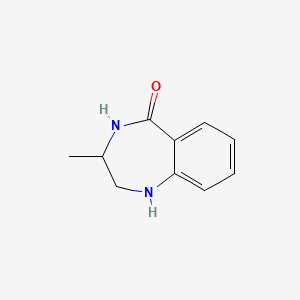
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)
![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)
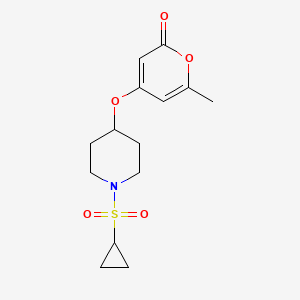
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone](/img/structure/B2923032.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)
